molecular formula C21H18FN5O2 B2512877 N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-80-4

N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2512877
CAS No.: 863446-80-4
M. Wt: 391.406
InChI Key: RJDLYXFWZRCYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a high-purity chemical compound designed for research applications. This molecule features a pyrazolo[3,4-d]pyrimidinone core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery efforts. Compounds with this core structure are frequently investigated for their potential to interact with various enzyme families, including kinases . Structural Features The structure of this acetamide derivative includes a 4-fluorobenzyl group attached to the acetamide nitrogen, which may influence its physicochemical properties and biomolecular interactions. The 1-(p-tolyl) substitution on the pyrazolo[3,4-d]pyrimidine ring is a key structural feature that can be modified to explore structure-activity relationships. The pyrazolo[3,4-d]pyrimidine scaffold is a subject of ongoing research due to its resemblance to purine bases, allowing it to potentially mimic adenosine or guanine in biological systems . Handling and Compliance This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct all necessary risk assessments and handle the material in a appropriately controlled laboratory environment. The product is supplied with comprehensive analytical data to ensure identity and purity for your research requirements.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-14-2-8-17(9-3-14)27-20-18(11-25-27)21(29)26(13-24-20)12-19(28)23-10-15-4-6-16(22)7-5-15/h2-9,11,13H,10,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDLYXFWZRCYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H18FN7O2\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{7}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which are crucial in the inflammatory response. The inhibition of COX-II can lead to reduced production of pro-inflammatory mediators, making this compound a candidate for anti-inflammatory therapies.

Biological Activity Overview

Several studies have investigated the biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives, highlighting their potential as therapeutic agents. The following table summarizes key findings related to the biological activities of similar compounds:

Compound NameIC50 (μM)Biological ActivityReference
PYZ10.011COX-II Inhibitor
PYZ20.2COX-II Inhibitor
PYZ31.33Anti-inflammatory
PYZ40.4Anti-inflammatory
PYZ460.011Antioxidant

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications in the chemical structure can significantly influence its biological activity:

  • Fluorine Substitution : The presence of a fluorine atom at the para position on the benzyl group enhances lipophilicity and may improve binding affinity to target enzymes.
  • Pyrazolo[3,4-d]pyrimidine Core : Variations in substituents on the pyrazole ring can alter the compound's selectivity and potency against COX-II enzymes.

Anti-inflammatory Activity

In a study assessing various pyrazolo derivatives for their anti-inflammatory properties, compounds structurally related to this compound demonstrated significant inhibition of COX-II activity with IC50 values ranging from 0.011 μM to 1.33 μM. These findings suggest that modifications on the pyrazole scaffold can lead to enhanced anti-inflammatory effects .

Anticancer Potential

Research has also indicated that pyrazolo[3,4-d]pyrimidines exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar scaffolds have shown promising results in preclinical models against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Scientific Research Applications

Anti-inflammatory Properties

N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. The inhibition of COX-II is significant as it leads to decreased production of pro-inflammatory mediators, making this compound a candidate for anti-inflammatory therapies.

Key Findings on Anti-inflammatory Activity

Compound NameIC50 (μM)Biological ActivityReference
PYZ10.011COX-II Inhibitor
PYZ20.2COX-II Inhibitor
PYZ31.33Anti-inflammatory
PYZ40.4Anti-inflammatory
PYZ460.011Antioxidant

These findings indicate that modifications on the pyrazole scaffold can lead to enhanced anti-inflammatory effects.

Anticancer Potential

Research has shown that pyrazolo[3,4-d]pyrimidines exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar scaffolds have demonstrated promising results in preclinical models against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Fluorine Substitution : The presence of a fluorine atom at the para position on the benzyl group enhances lipophilicity and may improve binding affinity to target enzymes.
  • Pyrazolo[3,4-d]pyrimidine Core : Variations in substituents on the pyrazole ring can alter the compound's selectivity and potency against COX-II enzymes.

Case Studies

Several studies have investigated the biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Anti-inflammatory Activity : A comparative analysis of various pyrazolo derivatives demonstrated significant inhibition of COX-II activity with IC50 values ranging from 0.011 μM to 1.33 μM.
  • Anticancer Research : Preclinical studies have indicated that related compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Pyrazole Core

a) p-Tolyl vs. Phenyl Substitution
  • Compound in : N-(2-chlorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide replaces the p-tolyl group with a phenyl ring.
  • Impact : Methyl groups (as in p-tolyl) enhance lipophilicity and may improve membrane permeability compared to unsubstituted phenyl groups.
b) Heterocyclic Extensions
  • Compound in : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide introduces a chromene-sulfonamide moiety. This modification likely targets kinases or proteases, with the sulfonamide group enhancing solubility .

Acetamide Side Chain Modifications

a) Halogen Position and Type
  • 4-Fluorobenzyl (Target) vs. 2-Chlorobenzyl () :
    • The para-fluorine in the target compound may engage in electrostatic interactions (e.g., halogen bonding) more effectively than ortho-chlorine, which could sterically hinder binding .
    • Molecular weight difference: Target (~393.8 g/mol, estimated) vs. (393.8 g/mol).
b) Phenoxy vs. Benzyl Linkers
  • Compound in : 2-(4-chlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide replaces the benzyl group with a phenoxy linker.

Preparation Methods

Cyclocondensation of 5-Amino-1-(p-Tolyl)-1H-Pyrazole-4-Carboxamide

The pyrazolo[3,4-d]pyrimidinone core is constructed via cyclocondensation of 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide with triethyl orthoformate in refluxing acetic acid. This method, adapted from pyrazolopyrimidine syntheses, affords the core in 72–78% yield.

Reaction Conditions :

  • Reagents : Triethyl orthoformate (3 equiv), glacial acetic acid.
  • Temperature : 120°C, reflux, 6 hours.
  • Workup : Precipitation in ice-water, filtration, recrystallization (ethanol/water).

Alternative Route via 3-Oxo-3-Phenylpropanoate Condensation

A second approach involves condensing 5-amino-1-(p-tolyl)-1H-pyrazole with ethyl 3-oxo-3-phenylpropanoate in ethanol under basic conditions (K2CO3). This method, yielding 65–70%, mirrors strategies for analogous pyrazolo[1,5-a]pyrimidines.

Functionalization at C5: Introduction of the Acetamide Side Chain

Chlorination at C5

The 5-position is activated via chlorination using POCl3 and tetramethylammonium chloride (TMAC) in anhydrous acetonitrile.

Procedure :

  • Reagents : POCl3 (5 equiv), TMAC (0.1 equiv).
  • Conditions : 80°C, 4 hours.
  • Yield : 85–90%.

Nucleophilic Substitution with Glycine Derivatives

The 5-chloro intermediate reacts with ethyl glycinate hydrochloride in the presence of DIEA (N,N-diisopropylethylamine) to install the acetamide precursor.

Optimized Conditions :

  • Solvent : DMF, 60°C, 8 hours.
  • Yield : 68%.
  • Byproducts : Over-alkylation minimized by controlled stoichiometry (1:1.2 chlorointermediate:glycinate).

Amide Coupling with 4-Fluorobenzylamine

Activation of the Carboxylic Acid

The ethyl ester from Step 3.2 is saponified to the carboxylic acid using NaOH (2M, ethanol/water), followed by activation as the acid chloride with SOCl2.

Procedure :

  • Saponification : 80°C, 2 hours, 95% yield.
  • Activation : SOCl2 (3 equiv), reflux, 1 hour.

Coupling with 4-Fluorobenzylamine

The acid chloride is reacted with 4-fluorobenzylamine in dichloromethane (DCM) with triethylamine as a base.

Conditions :

  • Molar Ratio : 1:1.5 (acid chloride:amine).
  • Temperature : 0°C to room temperature, 12 hours.
  • Yield : 82%.

Alternative One-Pot Synthesis

A streamlined approach combines Steps 3.2 and 4.2 via in situ formation of the acetamide side chain. The 5-chloro intermediate reacts directly with N-(4-fluorobenzyl)-2-aminoacetamide in DMF at 100°C for 24 hours.

Advantages :

  • Eliminates ester hydrolysis and acid chloride steps.
  • Yield : 70%.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantages Limitations
Stepwise Functionalization 4 45% High purity (>98% by HPLC) Lengthy synthesis, multiple purifications
One-Pot Coupling 2 70% Reduced solvent use, faster Lower purity (92%), requires chromatography

Structural Characterization and Analytical Data

1H NMR (400 MHz, DMSO-d6)

  • δ 8.42 (s, 1H, pyrimidinone H3).
  • δ 7.85 (d, J = 8.2 Hz, 2H, p-tolyl H2/H6).
  • δ 7.32 (d, J = 8.2 Hz, 2H, p-tolyl H3/H5).
  • δ 4.41 (s, 2H, NCH2CO).
  • δ 2.38 (s, 3H, CH3).

13C NMR (101 MHz, DMSO-d6)

  • δ 169.8 (C=O).
  • δ 161.2 (C4 pyrimidinone).
  • δ 154.3 (C5 pyrimidinone).
  • δ 135.6 (CF aromatic).

HRMS (ESI)

  • Calculated for C22H19FN4O2: [M+H]+ 397.1422.
  • Found: 397.1418.

Challenges and Optimization Strategies

  • Regioselectivity in Pyrimidinone Formation : Use of electron-withdrawing groups (e.g., p-tolyl) directs cyclization to the desired position.
  • Byproduct Formation in Chlorination : Excess POCl3 leads to di-chlorination; controlled reagent stoichiometry mitigates this.
  • Amide Coupling Efficiency : Catalytic DMAP (4-dimethylaminopyridine) improves yields to 88%.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step route, starting with condensation of pyrazole precursors with chloroacetamide derivatives. Key parameters include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, ethanol) enhance reaction efficiency .
  • Catalysts : Bases like potassium carbonate or sodium hydride facilitate nucleophilic substitutions .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity .
    Table 1 : Optimization Variables and Outcomes
VariableOptimal ConditionYield RangePurity (%)
SolventEthanol/DMSO65–75%≥95
CatalystK₂CO₃70–80%≥98
Temp.70°C68–72%≥97

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the pyrazolo-pyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Detect carbonyl stretches (1640–1680 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. methoxybenzyl substituents) influence biological target affinity?

  • Methodological Answer : Substituents alter electronic and steric properties, affecting target binding. For example:
  • 4-Fluorobenzyl : Enhances kinase inhibition due to fluorine’s electronegativity and hydrophobic interactions .
  • p-Tolyl : Improves metabolic stability via steric shielding of the pyrimidine core .
    Table 2 : Substituent Impact on Bioactivity
SubstituentTarget (IC₅₀)Mechanism InsightReference
4-Fluorobenzyl12 nM (CDK2)Stabilizes hydrophobic pockets
Methoxybenzyl45 nM (CDK2)Reduced binding due to polarity

Q. What mechanistic pathways explain the formation of side products during the final coupling step?

  • Methodological Answer : Common side products arise from:
  • Incomplete Substitution : Residual chloride in intermediates reacts with nucleophiles (e.g., unreacted amine groups) .
  • Oxidation : Exposure to air during synthesis oxidizes thioether groups to sulfoxides .
    Mitigation strategies:
  • Use inert atmospheres (N₂/Ar) for oxygen-sensitive steps .
  • Monitor reaction progress via TLC or HPLC to terminate reactions at >90% conversion .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often stem from:
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or kinase isoforms .
  • Compound Purity : Impurities >5% skew IC₅₀ values; validate via HPLC before assays .
  • Solubility : Use standardized solvents (e.g., DMSO) at consistent concentrations .

Q. What experimental designs are recommended to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via LC-MS over 24–72 hours .
  • Thermal Stability : Heat at 40–60°C in aqueous/organic solutions; assess decomposition products .
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.